molecular formula C25H26N2O5S B247817 2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}ethanone

2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}ethanone

Katalognummer B247817
Molekulargewicht: 466.6 g/mol
InChI-Schlüssel: JTSDCAKRBBETPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The exact mechanism of action of 2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}ethanone is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}ethanone can have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate neurotransmitter release in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}ethanone in lab experiments is its high potency and selectivity towards certain enzymes and signaling pathways. However, one of the main limitations is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are many potential future directions for research on 2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}ethanone. Some possible areas of focus include:
1. Further studies on its mechanism of action and potential targets for therapeutic intervention
2. Development of more efficient synthesis methods to improve its accessibility and affordability
3. Exploration of its potential applications in other fields of scientific research, such as materials science and environmental science
4. Investigation of its potential as a diagnostic tool for certain diseases
5. Clinical trials to evaluate its safety and efficacy as a drug candidate for the treatment of various diseases.
In conclusion, 2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}ethanone is a chemical compound that has shown great potential in scientific research. Its high potency and selectivity towards certain enzymes and signaling pathways make it a promising candidate for the development of new therapies for various diseases. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields of scientific research.

Synthesemethoden

The synthesis of 2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}ethanone can be achieved through a multi-step reaction process. The first step involves the reaction between 4-bromo-1-butene and 4-methoxyphenylpiperazine in the presence of potassium carbonate. The resulting product is then reacted with biphenyl-4-ol in the presence of a palladium catalyst to yield the final product.

Wissenschaftliche Forschungsanwendungen

2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}ethanone has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has shown potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders.

Eigenschaften

Produktname

2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}ethanone

Molekularformel

C25H26N2O5S

Molekulargewicht

466.6 g/mol

IUPAC-Name

1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-(4-phenylphenoxy)ethanone

InChI

InChI=1S/C25H26N2O5S/c1-31-22-11-13-24(14-12-22)33(29,30)27-17-15-26(16-18-27)25(28)19-32-23-9-7-21(8-10-23)20-5-3-2-4-6-20/h2-14H,15-19H2,1H3

InChI-Schlüssel

JTSDCAKRBBETPI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Kanonische SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.